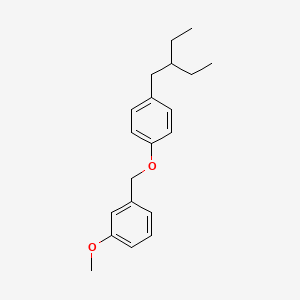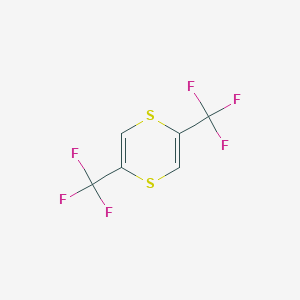![molecular formula C15H16S B14305292 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene CAS No. 112611-96-8](/img/structure/B14305292.png)
1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene is an organic compound with the molecular formula C15H16S It is a derivative of benzene, featuring a methyl group and a phenylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated benzene derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process often includes steps such as halogenation, sulfonation, and alkylation, followed by purification techniques like distillation and recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the phenylsulfanyl group to a thiol.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens (Cl2, Br2) or nitronium ions (NO2+), leading to halogenated or nitrated derivatives
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4
Substitution: Cl2, Br2, HNO3, H2SO4
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various biochemical pathways, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system, allowing for interactions with hydrophobic pockets in proteins and other biomolecules .
Comparison with Similar Compounds
- 1-Methyl-2-(phenylsulfanyl)benzene
- 1-Methyl-4-(phenylsulfanyl)benzene
- 2-Methyl-3-(phenylsulfanyl)benzene
Comparison: 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene is unique due to the specific positioning of the methyl and phenylsulfanyl groups on the benzene ring. This positioning affects its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of the phenylsulfanyl group at the 3-position can influence the compound’s electron density and steric hindrance, leading to different reaction pathways and product distributions .
Properties
CAS No. |
112611-96-8 |
|---|---|
Molecular Formula |
C15H16S |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
1-methyl-3-(2-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C15H16S/c1-13-6-5-7-14(12-13)10-11-16-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3 |
InChI Key |
OMUJOOFRQHRCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



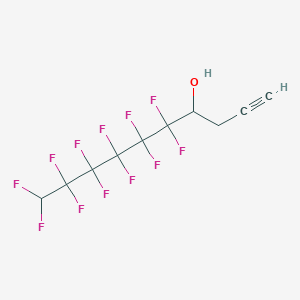
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)
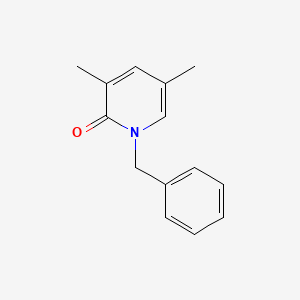
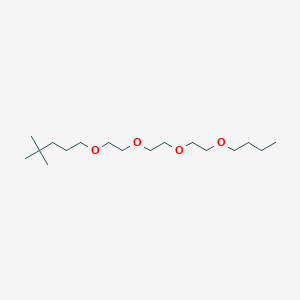


iodanium chloride](/img/structure/B14305256.png)
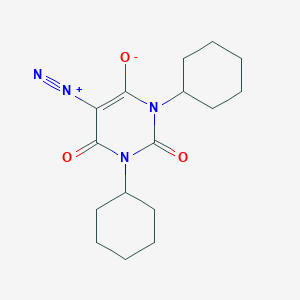

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
